molecular formula C9H9BrO3 B1330822 2-(3-Bromophenoxy)propanoic acid CAS No. 41183-67-9

2-(3-Bromophenoxy)propanoic acid

Cat. No. B1330822
CAS RN: 41183-67-9
M. Wt: 245.07 g/mol
InChI Key: CVTUTWGZPGJAQL-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)propanoic acid is a compound that has been studied in the context of its potential for constructing molecular assemblies through the quasiracemate approach. This approach exploits the crystal packing tendencies of quasienantiomeric components, as demonstrated in a study where cocrystallization of enantiomers resulted in supramolecular motifs with near inversion symmetry . The compound's structure and reactivity are of interest due to the presence of a bromophenoxy group, which is a common feature in various synthetic and natural bromophenols with significant activities .

Synthesis Analysis

The synthesis of related bromophenol compounds has been explored in several studies. For instance, 2-bromophenylboronic acids have been used in Rh(I)-catalyzed carbonylative cyclization reactions with alkynes to produce indenones . Additionally, 2-bromomethyl-3-aryl-2-propenoic acids have been synthesized from Baylis–Hillman adducts, demonstrating the synthetic utility of these motifs . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 2-(3-Bromophenoxy)propanoic acid.

Molecular Structure Analysis

The molecular structure of 2-(3-Bromophenoxy)propanoic acid has been elucidated through crystallographic studies, revealing that its cocrystallization with related compounds can lead to distinct supramolecular assemblies. The study of its quasiracemic behavior has shown that it can form carboxyl···carboxyl heterodimers that mimic those observed in racemates, indicating the importance of molecular shape in the construction of these assemblies .

Chemical Reactions Analysis

The reactivity of bromophenol derivatives in chemical reactions has been documented, such as the photodissociation dynamics of brominated alcohols, which involve the C-Br bond dissociation . Although not directly related to 2-(3-Bromophenoxy)propanoic acid, these studies provide insight into the potential reactivity of the bromophenoxy moiety under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3-Bromophenoxy)propanoic acid can be inferred from related compounds. For example, natural bromophenols isolated from marine red algae have shown significant DPPH radical-scavenging activity, suggesting antioxidant properties . The presence of bromine atoms in the structure is likely to influence the compound's density, boiling point, and reactivity, which are important considerations in the development of new materials and pharmaceuticals.

Scientific Research Applications

  • Specific Scientific Field: Environmental Science and Pollution Research .
  • Summary of the Application: “2-(3-Bromophenoxy)propanoic acid” is used in the pretreatment of corn straw (CS) for anaerobic methane production . This process is part of a broader effort to utilize biomass energy resources effectively and sustainably .
  • Methods of Application or Experimental Procedures: In the study, CS with concentrations of 3%, 6%, and 9% (w/v) were pretreated by rumen fluid (RF) and then used for batched mesophilic biogas production . After a 6-day pretreatment, volatile fatty acid (VFAs) production of 3.78, 8.27, and 10.4 g/L could be found in 3%, 6%, and 9%, respectively .
  • Results or Outcomes: The highest accumulative methane production of 149.1 mL CH4/g volatile solid was achieved by 6% pretreated CS, which was 22% and 45% higher than 3% and 9%, respectively . It was also 3.6 times higher than the same concentration of unpretreated CS .
  • Chemical Research: “2-(3-Bromophenoxy)propanoic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

  • Proteomics Research: Santa Cruz Biotechnology offers “2-(3-Bromophenoxy)propanoic acid” as a biochemical for proteomics research . The molecular formula is C9H9BrO3, and the molecular weight is 245.07 .

  • Chemical Research: “2-(3-Bromophenoxy)propanoic acid” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

  • Proteomics Research: Santa Cruz Biotechnology offers “2-(3-Bromophenoxy)propanoic acid” as a biochemical for proteomics research . The molecular formula is C9H9BrO3, and the molecular weight is 245.07 .

properties

IUPAC Name

2-(3-bromophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-3-7(10)5-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUTWGZPGJAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345927
Record name 2-(3-Bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenoxy)propanoic acid

CAS RN

41183-67-9
Record name 2-(3-Bromophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SL Fomulu, MS Hendi, RE Davis… - Crystal growth & …, 2002 - ACS Publications
Cocrystallization of equimolar quantities of (S)-2-(2,4,5-trichloroanilino)propanoic acid and (R)-2-(2,4,5-trichlorophenoxy)propanoic acid yields molecular crystals with approximate …
Number of citations: 31 pubs.acs.org

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